molecular formula C7H12F3N B3175197 4-(2,2,2-Trifluoroethyl)piperidine CAS No. 956223-56-6

4-(2,2,2-Trifluoroethyl)piperidine

Cat. No. B3175197
CAS RN: 956223-56-6
M. Wt: 167.17
InChI Key: KFZIRTLPMRPYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethyl)piperidine is a chemical compound with the molecular formula C7H12F3N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines has been achieved via a key gold catalysis .


Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoroethyl)piperidine consists of a six-membered piperidine ring attached to a 2,2,2-trifluoroethyl group . The piperidine ring is a heterocycle that includes one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,2,2-Trifluoroethyl)piperidine include a molecular weight of 203.63 g/mol . More detailed properties are not available in the retrieved sources.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The study of similar compounds like 4-Piperidinecarboxylic acid hydrochloride shows insights into molecular and crystal structures, which are crucial for understanding the physical and chemical properties of these compounds. This information is vital for the development of new materials and drugs (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • Pharmacological Development :

    • Piperidine derivatives have been explored for their potential as gastric antisecretory agents, indicating their relevance in drug development for gastrointestinal disorders. While the study focuses on different derivatives, it highlights the pharmaceutical potential of piperidine structures (Scott et al., 1983).
  • Fluorescence and Sensing Applications :

    • Certain 4-Piperidine-naphthalimide derivatives demonstrate strong fluorescence quenching and shifts under specific conditions, suggesting their use as fluorescent pH sensors. This could have applications in biological and chemical sensing technologies (Cui, Qian, Liu, & Zhang, 2004).
  • Corrosion Inhibition :

    • Piperidine derivatives have been studied for their efficiency in inhibiting the corrosion of metals, which is significant in material science and engineering. Their interaction with metal surfaces and their protective capabilities are crucial for developing new anti-corrosion agents (Kaya et al., 2016).
  • Synthesis of Trifluoromethylated Compounds :

    • Research on the synthetic approaches to trifluoromethylated piperidine compounds like 4-(trifluoromethoxy)piperidine provides insights into new methods for preparing these compounds. This is important for creating building blocks in medicinal chemistry (Logvinenko, Dolovanyuk, & Kondratov, 2021).
  • Catalysis and Organic Synthesis :

    • Piperidine compounds have been utilized in catalytic processes for the synthesis of complex organic molecules. Their role in facilitating chemical reactions is vital for the pharmaceutical industry and organic chemistry (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).
  • Antimicrobial Activity :

    • Certain piperidine derivatives exhibit antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents. This area of research is crucial in addressing the growing issue of antibiotic resistance (Mubarak et al., 2015).

Mechanism of Action

While the specific mechanism of action for 4-(2,2,2-Trifluoroethyl)piperidine is not mentioned in the retrieved sources, piperidine derivatives have been found to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

properties

IUPAC Name

4-(2,2,2-trifluoroethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-6-1-3-11-4-2-6/h6,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZIRTLPMRPYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,2-Trifluoroethyl)piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,2,2-Trifluoroethyl)piperidine
Reactant of Route 3
4-(2,2,2-Trifluoroethyl)piperidine
Reactant of Route 4
4-(2,2,2-Trifluoroethyl)piperidine
Reactant of Route 5
4-(2,2,2-Trifluoroethyl)piperidine
Reactant of Route 6
4-(2,2,2-Trifluoroethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.